Cas no 3484-26-2 (N-Acetyl-2-methyl-3,5-dinitroanilin)

N-Acetyl-2-methyl-3,5-dinitroanilin 化学的及び物理的性質
名前と識別子
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- N-(2-methyl-3,5-dinitrophenyl)acetamide
- N-Acetyl-2-methyl-3,5-dinitroanilin
- 2'-Methyl-3',5'-dinitroacetoanilide
-
- インチ: 1S/C9H9N3O5/c1-5-8(10-6(2)13)3-7(11(14)15)4-9(5)12(16)17/h3-4H,1-2H3,(H,10,13)
- InChIKey: AAXBMKYEADPDFG-UHFFFAOYSA-N
- ほほえんだ: [O-][N+](C1=CC(=CC(=C1C)NC(C)=O)[N+](=O)[O-])=O
計算された属性
- せいみつぶんしりょう: 239.05422040g/mol
- どういたいしつりょう: 239.05422040g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 335
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 121
N-Acetyl-2-methyl-3,5-dinitroanilin 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | A459663-1mg |
N-Acetyl-2-methyl-3,5-dinitroanilin |
3484-26-2 | 1mg |
$ 50.00 | 2022-06-08 | ||
TRC | A459663-2mg |
N-Acetyl-2-methyl-3,5-dinitroanilin |
3484-26-2 | 2mg |
$ 65.00 | 2022-06-08 | ||
TRC | A459663-10mg |
N-Acetyl-2-methyl-3,5-dinitroanilin |
3484-26-2 | 10mg |
$ 80.00 | 2022-06-08 |
N-Acetyl-2-methyl-3,5-dinitroanilin 関連文献
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
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Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
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Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
N-Acetyl-2-methyl-3,5-dinitroanilinに関する追加情報
Introduction to N-(2-Methyl-3,5-dinitrophenyl)acetamide and Its Significance in Modern Chemical Research
N-(2-Methyl-3,5-dinitrophenyl)acetamide, a compound with the CAS number 3484-26-2, represents a fascinating subject of study in the realm of organic chemistry and pharmaceutical research. This compound, characterized by its unique structural and chemical properties, has garnered significant attention due to its potential applications in various scientific domains. The presence of multiple functional groups, including nitro and methyl substituents, makes it a versatile intermediate in synthetic chemistry, offering researchers a platform to explore novel molecular architectures and functionalities.
The chemical structure of N-(2-Methyl-3,5-dinitrophenyl)acetamide consists of a phenyl ring substituted with two nitro groups at the 3rd and 5th positions, further modified by a methyl group at the 2nd position. This specific arrangement imparts distinct reactivity patterns, making it a valuable building block for the synthesis of more complex molecules. The acetamide moiety at one end of the molecule introduces polar characteristics, enhancing its solubility in polar solvents and facilitating interactions with biological targets.
In recent years, the study of nitroaromatic compounds has seen considerable advancements, particularly in their role as pharmacophores. The nitro group, known for its ability to participate in various chemical transformations such as reduction to amine or diazotization followed by coupling reactions, offers numerous possibilities for drug design. N-(2-Methyl-3,5-dinitrophenyl)acetamide exemplifies this potential, serving as a precursor in the development of novel therapeutic agents targeting various diseases.
One of the most compelling aspects of N-(2-Methyl-3,5-dinitrophenyl)acetamide is its utility in medicinal chemistry. Researchers have leveraged its structural features to develop molecules with enhanced binding affinity and selectivity towards specific biological receptors. For instance, derivatives of this compound have been explored as potential inhibitors of enzymes involved in inflammatory pathways. The nitro groups can be strategically reduced to amine functionalities, which can then be further modified to introduce additional pharmacological properties.
The synthesis of N-(2-Methyl-3,5-dinitrophenyl)acetamide involves multi-step organic reactions that highlight the compound's synthetic versatility. The process typically begins with the nitration of 2-methylphenol (o-cresol), followed by acetylation to introduce the acetamide group. This synthetic route underscores the compound's importance as a key intermediate in industrial and academic laboratories alike.
Recent studies have also focused on the computational modeling of N-(2-Methyl-3,5-dinitrophenyl)acetamide to predict its interactions with biological targets. Advanced computational techniques have enabled researchers to visualize how this compound might bind to proteins or enzymes at an atomic level. Such insights are crucial for rational drug design, allowing scientists to optimize molecular structures for improved efficacy and reduced side effects.
The applications of N-(2-Methyl-3,5-dinitrophenyl)acetamide extend beyond pharmaceuticals into materials science. Its unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices. The presence of nitro groups enhances electron-withdrawing capabilities, which can be exploited in designing materials with specific optical or electronic behaviors.
Environmental scientists have also shown interest in this compound due to its reactivity under various conditions. Understanding how N-(2-Methyl-3,5-dinitrophenyl)acetamide degrades or transforms in different environments is crucial for assessing its ecological impact. Such studies contribute to the broader field of green chemistry by identifying more sustainable alternatives and processes.
The future prospects for N-(2-Methyl-3,5-dinitrophenyl)acetamide are promising, with ongoing research exploring new synthetic methodologies and applications. As our understanding of molecular interactions deepens, this compound is likely to play an even more significant role in drug discovery and material science. Its versatility as a synthetic intermediate ensures that it will remain a cornerstone in chemical research for years to come.
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